molecular formula C8H5BrN2O B14369966 3-Bromo-4-phenyl-1,2,5-oxadiazole CAS No. 92408-33-8

3-Bromo-4-phenyl-1,2,5-oxadiazole

Katalognummer: B14369966
CAS-Nummer: 92408-33-8
Molekulargewicht: 225.04 g/mol
InChI-Schlüssel: DVQICGCVQMETNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-phenyl-1,2,5-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the third position and a phenyl group at the fourth position of the oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Cyclization of Amidoximes: One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives.

Industrial Production Methods: Industrial production methods for 3-Bromo-4-phenyl-1,2,5-oxadiazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-4-phenyl-1,2,5-oxadiazole is used as a building block in organic synthesis.

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Wirkmechanismus

The mechanism of action of 3-Bromo-4-phenyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the derivative used.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Bromo-4-phenyl-1,2,5-oxadiazole stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical functionalities .

Eigenschaften

CAS-Nummer

92408-33-8

Molekularformel

C8H5BrN2O

Molekulargewicht

225.04 g/mol

IUPAC-Name

3-bromo-4-phenyl-1,2,5-oxadiazole

InChI

InChI=1S/C8H5BrN2O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H

InChI-Schlüssel

DVQICGCVQMETNE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NON=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.